2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane
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Overview
Description
2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring fused with a dioxolane ring, making it a unique structure with potential applications in various fields. The presence of the furan ring imparts aromaticity, while the dioxolane ring adds stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylcarbinol with acetone in the presence of an acid catalyst to form the dioxolane ring . The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity . The final product is often obtained through a series of purification steps, including extraction, distillation, and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane has found applications in various scientific research fields:
Mechanism of Action
The mechanism by which 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane exerts its effects is primarily through its interaction with biological molecules. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Similar in structure but lacks the dioxolane ring.
Furan-2-carboxaldehyde: Contains a furan ring with an aldehyde group instead of a dioxolane ring.
Tetrahydrofuran: A fully saturated analog of furan with no aromaticity.
Uniqueness
2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane is unique due to the presence of both the furan and dioxolane rings, which confer a combination of aromaticity and stability. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
6565-31-7 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(furan-2-yl)-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H12O3/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h3-7,9H,1-2H3 |
InChI Key |
HPUBBRSYEOCRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)C2=CC=CO2)C |
Origin of Product |
United States |
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